molecular formula C46H72N4O5 B12392274 3-NBD-C12 Cholesterol

3-NBD-C12 Cholesterol

Cat. No.: B12392274
M. Wt: 761.1 g/mol
InChI Key: MKEQHMRXIADXQQ-KLHFYLHASA-N
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Description

3-NBD-C12 Cholesterol: , also known as 3-dodecanoyl-NBD cholesterol, is a fluorescently tagged cholesterol derivative. It consists of a cholesterol molecule linked to a hydrophilic fluorophore tag called 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) through a 12-carbon linker. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-NBD-C12 Cholesterol involves the attachment of the NBD fluorophore to the cholesterol molecule via a 12-carbon linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-NBD-C12 Cholesterol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-NBD-C12 Cholesterol has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-NBD-C12 Cholesterol involves its integration into cell membranes, where it mimics the behavior of native cholesterol. The NBD fluorophore allows researchers to track its movement and interactions within the membrane. The compound interacts with various proteins and lipids, providing insights into cholesterol’s role in cellular processes.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of 3-NBD-C12 Cholesterol:

Properties

Molecular Formula

C46H72N4O5

Molecular Weight

761.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate

InChI

InChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-7-9-11-13-15-30-49(6)40-24-25-41(50(52)53)44-43(40)47-55-48-44/h20,24-25,32-33,35-39H,7-19,21-23,26-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1

InChI Key

MKEQHMRXIADXQQ-KLHFYLHASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C

Origin of Product

United States

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